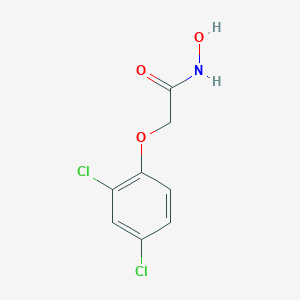
2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide, also known as chlortoluron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been shown to have a high degree of efficacy in controlling a range of weed species.
Mecanismo De Acción
Chlortoluron acts by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a decrease in the levels of these amino acids, which are essential for plant growth and development. As a result, the growth of the plant is inhibited, and it eventually dies.
Efectos Bioquímicos Y Fisiológicos
Chlortoluron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of aromatic amino acids, which are essential for the synthesis of secondary metabolites such as phenolics and lignins. This leads to a decrease in the levels of these compounds, which can affect the quality of the plant. Chlortoluron has also been shown to affect the uptake and metabolism of nutrients such as nitrogen and phosphorus, which can further affect the growth and development of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlortoluron is widely used in lab experiments to study the effects of herbicides on plant growth and development. Its high degree of efficacy and specificity make it a useful tool for researchers studying the biosynthesis of amino acids in plants. However, its use is limited by its toxicity to humans and animals, and its potential to cause environmental damage.
Direcciones Futuras
There are several future directions for research on 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide. One area of research is the development of more effective and environmentally friendly herbicides that can replace 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide. Another area of research is the study of the effects of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide on non-target organisms such as insects and birds. Finally, research is needed to understand the long-term effects of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide on the environment and human health.
Métodos De Síntesis
The synthesis of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide involves the reaction of 2,4-dichlorophenol with N-hydroxyacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the product. The purity of the product is ensured by various analytical techniques such as chromatography and spectroscopy.
Aplicaciones Científicas De Investigación
Chlortoluron has been extensively studied for its herbicidal properties and its effects on plant growth. It has been shown to inhibit the biosynthesis of aromatic amino acids in plants, which leads to the inhibition of cell division and growth. This mechanism of action makes 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide an effective herbicide for controlling the growth of weeds.
Propiedades
Número CAS |
13359-22-3 |
|---|---|
Nombre del producto |
2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide |
Fórmula molecular |
C8H7Cl2NO3 |
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO3/c9-5-1-2-7(6(10)3-5)14-4-8(12)11-13/h1-3,13H,4H2,(H,11,12) |
Clave InChI |
YUBQYFJKIYWZBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NO |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NO |
Otros números CAS |
13359-22-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
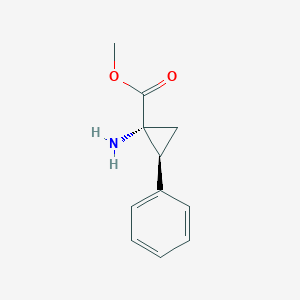
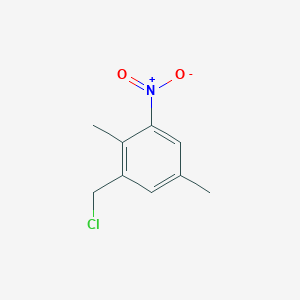


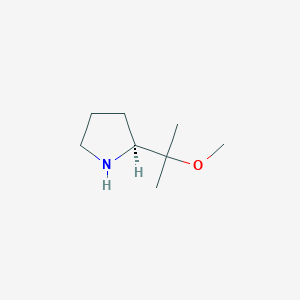




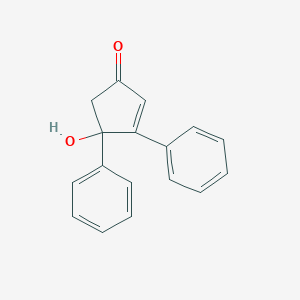
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)

